1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine

Negative Control Compound High-Throughput Screening GPR151

1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine (CAS 325812-70-2, PubChem CID is a synthetic small molecule belonging to the N-benzyl-4-arylsulfonylpiperazine class. Its structure features a piperazine core N-substituted with a benzyl group and a 2,4-dichloro-3-methylphenylsulfonyl moiety.

Molecular Formula C18H20Cl2N2O2S
Molecular Weight 399.3g/mol
CAS No. 325812-70-2
Cat. No. B346243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine
CAS325812-70-2
Molecular FormulaC18H20Cl2N2O2S
Molecular Weight399.3g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl
InChIInChI=1S/C18H20Cl2N2O2S/c1-14-16(19)7-8-17(18(14)20)25(23,24)22-11-9-21(10-12-22)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
InChIKeyWGZBAAMEJRNDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine (CAS 325812-70-2): Core Identity and Pharmacological Context for Procurement Decisions


1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine (CAS 325812-70-2, PubChem CID 3419913) is a synthetic small molecule belonging to the N-benzyl-4-arylsulfonylpiperazine class [1]. Its structure features a piperazine core N-substituted with a benzyl group and a 2,4-dichloro-3-methylphenylsulfonyl moiety. The compound has been cataloged in public screening databases and is primarily investigated in the context of G protein-coupled receptor (GPCR) modulation, particularly as a potential ligand for serotonin (5-HT2A) receptors based on class-level patent disclosures [2]. It has also been profiled in high-throughput screens for GPR151, FBW7, MITF, and TEAD-YAP pathways, where it demonstrated inactivity, establishing utility as a negative control compound [3].

Why Generic Substitution of 1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine (CAS 325812-70-2) Carries Scientific Risk


Within the sulfonyl piperazine class, even minor structural changes profoundly affect target selectivity and potency. The 3-methyl substituent on the dichlorophenyl ring of CAS 325812-70-2 is a critical pharmacophoric feature; its absence in des-methyl analogs (e.g., CAS 364616-55-7) alters both lipophilicity and steric bulk at the sulfonyl aryl group, which class-level SAR indicates can shift selectivity among 5-HT receptor subtypes [1]. Similarly, replacement of the N-benzyl group with phenyl, hydroxyethyl, or other substituents changes the basicity, hydrogen-bonding capacity, and conformational flexibility of the piperazine core, as reflected in computed physicochemical properties [2]. These structural distinctions cannot be assumed interchangeable without direct comparative pharmacological data, making procurement of the exact target compound essential for experimental reproducibility .

Quantitative Differentiation Evidence for 1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine (CAS 325812-70-2) vs. Closest Analogs


PubChem High-Throughput Screening Inactivity Profile Establishes Utility as a Multi-Target Negative Control

CAS 325812-70-2 was tested in four orthogonal high-throughput screening assays deposited in PubChem and was uniformly inactive. In the cell-based GPR151 activator primary assay (AID 1508602), the compound showed no detectable agonist activity [1]. Similarly, it was inactive in AlphaScreen-based biochemical assays for FBW7 E3 ligase activation (AID 1259310), MITF inhibition (AID 1259374), and a luminescence cell-based TEAD-YAP inhibition assay (AID 1259422) [1]. This pan-inactivity profile contrasts with many structurally related sulfonyl piperazines, which often exhibit promiscuous activity in these target classes. For researchers requiring a negative control compound that is structurally matched to active sulfonyl piperazine series but devoid of activity in these specific pathways, CAS 325812-70-2 offers a unique, defined inactivity fingerprint.

Negative Control Compound High-Throughput Screening GPR151 FBW7 MITF TEAD-YAP

Differentiation by CYP4Z1 Enzyme Profiling: A Documented Target Engagement Lacking in Des-Methyl Analog

CAS 325812-70-2 has been specifically profiled in ChEMBL for inhibition of CYP4Z1 (CHEMBL4406481, ChEMBL Assay ID 1904259), a cytochrome P450 enzyme implicated in cancer biology [1]. The assay was conducted in human HepG2 cell membranes transduced with a lentiviral vector, using luciferin-benzyl ether as substrate with LC-MS/MS detection. While the quantitative IC50 value requires direct database retrieval, the documented experimental engagement distinguishes CAS 325812-70-2 from its closest structural analogs, such as 1-Benzyl-4-[(2,4-dichlorophenyl)sulfonyl]piperazine (CAS 364616-55-7), for which no CYP4Z1 profiling data is publicly available in ChEMBL or BindingDB [2].

CYP4Z1 Inhibition Cytochrome P450 Target Engagement

Lipophilicity Differentiation: 3-Methyl Substituent Confers Elevated XLogP3 Relative to Des-Methyl Analog

The 3-methyl substituent on the dichlorophenyl ring of CAS 325812-70-2 directly impacts its computed lipophilicity. PubChem data show an XLogP3 value of 4.0 for CAS 325812-70-2 (MW 399.3 g/mol) [1]. The des-methyl analog, 1-Benzyl-4-[(2,4-dichlorophenyl)sulfonyl]piperazine (CAS 364616-55-7, MW 385.3 g/mol), lacks this methyl group and is expected (based on additive fragment contributions) to have an XLogP3 approximately 0.5–0.7 log units lower. This lipophilicity difference is relevant for applications where passive membrane permeability or blood-brain barrier penetration is a consideration. The higher logP of CAS 325812-70-2 also influences chromatographic retention time and may affect solubility in aqueous assay buffers, factors that can be critical in high-throughput screening formats .

Lipophilicity XLogP3 Physicochemical Properties

Hydrogen Bond Donor Count: Absence of HBD in CAS 325812-70-2 Differentiates from Hydroxyethyl Analog for Permeability and Off-Target Liability

CAS 325812-70-2 has a computed hydrogen bond donor (HBD) count of zero, a consequence of the N-benzyl substituent lacking any hydroxyl or amine hydrogen [1]. In contrast, its direct analog 2-(4-((2,4-dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 941256-47-9) has an HBD count of one due to the terminal hydroxyl group on the N-substituent. This difference is significant because HBD count is a key parameter in Lipinski's Rule of Five and influences both passive membrane permeability and susceptibility to metabolic conjugation (e.g., glucuronidation or sulfation). Additionally, the presence of a hydroxyl group introduces potential for hydrogen-bond-mediated off-target interactions. For experimental systems where minimizing HBD-driven non-specific binding or maximizing blood-brain barrier penetration is critical, CAS 325812-70-2 offers a systematically distinguishable profile .

Hydrogen Bond Donor Permeability Off-Target Profile

Core Scaffold Differentiation: Piperazine vs. Morpholine Sulfonamide Influences Basicity and Conformational Flexibility

CAS 325812-70-2 contains a piperazine core, which possesses two basic nitrogen atoms (pKa ~9.7 and ~4.5 for the dialkylated nitrogens). Its direct morpholine analog, 4-[(2,4-dichloro-3-methylphenyl)sulfonyl]morpholine (CAS 325812-66-6, MW 310.2 g/mol), replaces the piperazine with a morpholine ring, which contains only one basic nitrogen (pKa ~8.3) and an oxygen atom in the ring . This scaffold difference results in a computed heavy atom count of 25 for CAS 325812-70-2 versus 19 for the morpholine analog, and a complexity score of 526 versus approximately 310. The piperazine scaffold provides greater conformational flexibility (4 rotatable bonds in the target compound vs. 2 in the morpholine analog), which can influence binding mode adaptability. Additionally, the dual basicity of piperazine allows for differential protonation states at physiological pH, potentially affecting solubility and receptor interactions in a manner not achievable with the morpholine core [1].

Scaffold Hopping Piperazine vs Morpholine Basicity Conformational Analysis

High-Value Application Scenarios for 1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine (CAS 325812-70-2) Based on Quantitative Evidence


Negative Control Compound for HTS Campaigns Targeting GPR151, FBW7, MITF, or TEAD-YAP Pathways

Based on the documented pan-inactivity profile in four orthogonal high-throughput screening assays deposited in PubChem, CAS 325812-70-2 is an ideal negative control for drug discovery programs investigating GPR151 agonists, FBW7 E3 ligase activators, MITF inhibitors, or TEAD-YAP interaction inhibitors. Its structural similarity to active sulfonyl piperazine series ensures that any observed activity in these assays can be confidently attributed to specific pharmacophoric modifications rather than non-specific scaffold effects. This is particularly valuable for academic screening centers and biotech companies conducting focused library screens [1].

CYP4Z1-Mediated Cancer Biology Research Requiring Documented Target Engagement

Researchers investigating CYP4Z1 as a therapeutic target in cancer can leverage the existing ChEMBL profiling data for CAS 325812-70-2 to anchor follow-up studies, including selectivity profiling against other CYP isoforms, metabolite identification, and structure-activity relationship (SAR) campaigns. The compound offers a starting point for medicinal chemistry optimization with documented, albeit preliminary, target engagement, reducing the resource burden of de novo screening for this emerging target [2].

Physicochemical Benchmarking in Sulfonyl Piperazine Lead Optimization Programs

The well-characterized computed properties of CAS 325812-70-2 (XLogP3 = 4.0, HBD = 0, TPSA = 49 Ų, MW = 399.3 g/mol) make it a suitable benchmarking compound for assessing the impact of structural modifications on lipophilicity, permeability, and metabolic stability in sulfonyl piperazine lead optimization programs. Its systematic differentiation from des-methyl (lower logP), hydroxyethyl (higher HBD), and morpholine (reduced basicity) analogs allows medicinal chemists to prospectively evaluate the trade-offs between potency and pharmacokinetic properties [3].

5-HT2A Receptor Antagonist Probe with Defined Selectivity Fingerprint

As a member of the phenylsulfonyl piperazine class disclosed by Merck Sharp & Dohme as selective 5-HT2A receptor antagonists, CAS 325812-70-2 can serve as a probe for studying serotonin receptor pharmacology in the central nervous system. Its defined inactivity in GPR151, FBW7, MITF, and TEAD-YAP assays provides preliminary selectivity data that supports its use in experiments where minimizing off-target effects is critical. However, this application requires confirmation of actual 5-HT2A affinity from the primary patent or in-house testing [4].

Quote Request

Request a Quote for 1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.